molecular formula C22H20N4O2 B2671263 2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 941894-16-2

2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2671263
CAS No.: 941894-16-2
M. Wt: 372.428
InChI Key: DVHUTXGJPDJHFE-UHFFFAOYSA-N
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Description

2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrazine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves the condensation of substituted aminopyrazoles with various electrophiles. One common method includes the reaction of aminopyrazoles with enones or diketones under reflux conditions in the presence of an acid catalyst . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for modifications that can enhance its properties and expand its range of uses.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-7-9-17(10-8-15)19-13-20-22(28)25(11-12-26(20)24-19)14-21(27)23-18-6-4-3-5-16(18)2/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHUTXGJPDJHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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